3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Overview
Description
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Scientific Research Applications
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime, which is then subjected to cyclization with acetic anhydride to yield the isoxazole ring. The methyl group can be introduced via alkylation, and the carboxylic acid group is often introduced through carboxylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include this compound derivatives with additional carboxyl or ketone groups.
Reduction: Reduced forms of the compound, such as amines or alcohols, depending on the functional groups present.
Substitution: Various substituted derivatives of the original compound, depending on the electrophile used in the reaction.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-methylisoxazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
5-Methylisoxazole-4-carboxylic acid: Lacks the 4-chlorophenyl group, which may influence its biological activity and binding properties.
3-Phenyl-5-methylisoxazole-4-carboxylic acid: Similar structure but without the chlorine atom, which can affect its electronic properties and reactivity.
Uniqueness: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the 4-chlorophenyl group and the carboxylic acid group, which together influence its chemical reactivity, solubility, and potential biological activities. The combination of these functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLFMSGZBNUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363381 | |
Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-87-5 | |
Record name | 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91182-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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